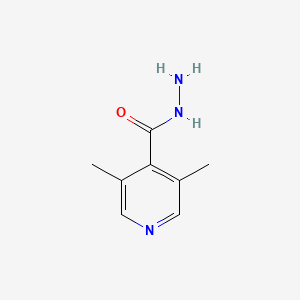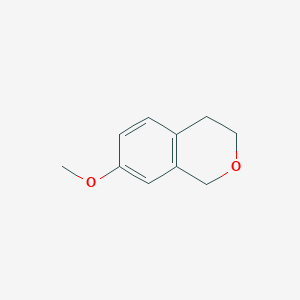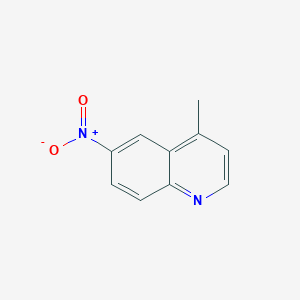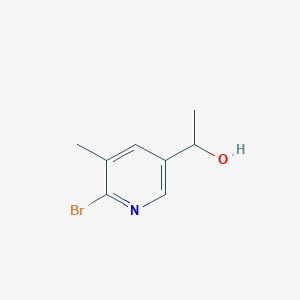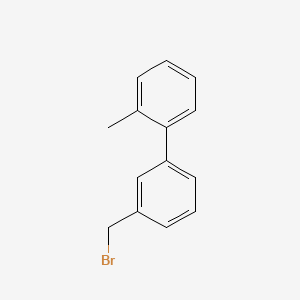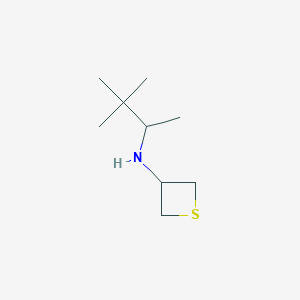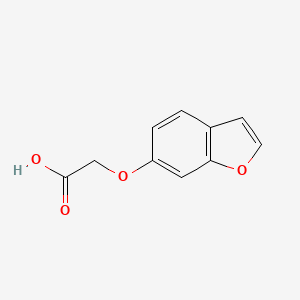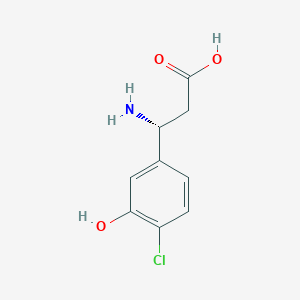![molecular formula C7H13FN2 B13027050 (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is a fluorinated heterocyclic compound It is characterized by its unique structure, which includes a fluorine atom attached to a bicyclic octahydropyrrolo[1,2-a]pyrazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine typically involves the fluorination of an octahydropyrrolo[1,2-a]pyrazine precursor. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
For industrial-scale production, continuous flow reactors may be employed to enhance the efficiency and safety of the fluorination process. These reactors allow for precise control over reaction parameters and can handle the exothermic nature of fluorination reactions more effectively than batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine: Similar structure but with a methoxy group instead of a fluorine atom.
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom, but with a five-membered ring.
Uniqueness
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and alters its electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
Propriétés
Formule moléculaire |
C7H13FN2 |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7+/m0/s1 |
Clé InChI |
GEJVEGQYNKOYPG-NKWVEPMBSA-N |
SMILES isomérique |
C1CN2C[C@H](C[C@@H]2CN1)F |
SMILES canonique |
C1CN2CC(CC2CN1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


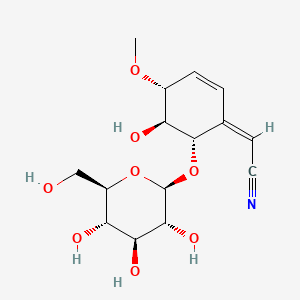
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![N-(Benzo[b]thiophen-2-yl)acetamide](/img/structure/B13026981.png)
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)
![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
